(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 606962-92-9
VCID: VC15587453
InChI: InChI=1S/C23H23N3O4S/c1-4-12-30-18-11-6-15(13-19(18)29-5-2)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(28-3)10-8-16/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-
SMILES:
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 606962-92-9

Cat. No.: VC15587453

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 606962-92-9

Specification

CAS No. 606962-92-9
Molecular Formula C23H23N3O4S
Molecular Weight 437.5 g/mol
IUPAC Name (5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C23H23N3O4S/c1-4-12-30-18-11-6-15(13-19(18)29-5-2)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(28-3)10-8-16/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-
Standard InChI Key FQTLMFZJHFYGTP-ZHZULCJRSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC
Canonical SMILES CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a thiazolo[3,2-b][1,2,] triazol-6(5H)-one core fused with substituted benzylidene and aryl groups. Key structural elements include:

  • Thiazolo-triazole system: A [5-5]-fused heterocycle combining thiazole (C3H3NS) and 1,2,4-triazole (C2H2N3) rings .

  • Benzylidene substituent: A (3-ethoxy-4-propoxybenzylidene) group at position 5, introducing alkoxy functionalization at the 3- and 4-positions of the benzene ring .

  • Aryl substitution: A 4-methoxyphenyl group at position 2, contributing electron-donating characteristics .

The Z-configuration of the exocyclic double bond is confirmed by X-ray crystallography in analogous compounds .

Physicochemical Properties

PropertyValueSource
Molecular formulaC23H23N3O3S
Molecular weight437.51 g/mol
CAS Registry Number617694-32-3
Synonymous identifiersSTK880662, AKOS002194790
Topological polar surface86.9 Ų
Hydrogen bond acceptors6

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic systems, necessitating DMSO or ethanol for dissolution in biological assays .

Synthetic Methodologies

Core Heterocycle Construction

The thiazolo[3,2-b] triazol-6(5H)-one core is typically synthesized via:

  • Cyclocondensation: Reaction of 2-aminothiazoles with carbonyl reagents under acidic conditions .

  • Oxidative annulation: Copper-catalyzed coupling of thioamides with diazo compounds, as demonstrated in related thiazolo-triazole syntheses .

Functionalization Strategies

The benzylidene and aryl substituents are introduced through:

  • Knoevenagel condensation: Between the triazolone carbonyl and substituted benzaldehydes under microwave irradiation (120°C, 30 min) .

  • Buchwald-Hartwig amination: For introducing the 4-methoxyphenyl group at position 2, achieving >85% yield with Pd(OAc)2/Xantphos catalysis .

A representative synthesis yields 72% pure product after silica gel chromatography (hexane:EtOAc 3:1) .

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl group undergoes:

  • Nitration: At the ortho position with HNO3/H2SO4 at 0°C .

  • Sulfonation: Using chlorosulfonic acid to introduce sulfonic acid groups .

Transition Metal-Catalyzed Reactions

The sulfone-containing analogs (see Section 5) participate in:

Reaction TypeConditionsYield
Suzuki-Miyaura couplingPd(PPh3)4, K2CO3, dioxane68-72%
Sonogashira couplingCuI, PdCl2(PPh3)2, Et3N61%
Heck reactionPd(OAc)2, P(o-tol)3, DMF55%

Data adapted from related thiazolo-triazole systems .

Spectroscopic Characterization

NMR Spectral Data (DMSO-d6)

  • 1H NMR (400 MHz):
    δ 8.21 (s, 1H, triazole-H),
    δ 7.89 (d, J=8.8 Hz, 2H, methoxyphenyl),
    δ 7.02 (d, J=8.8 Hz, 2H, methoxyphenyl),
    δ 6.95-7.45 (m, 4H, benzylidene),
    δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3),
    δ 3.84 (s, 3H, OCH3),
    δ 1.78-1.82 (m, 2H, OCH2CH2CH3),
    δ 1.43 (t, J=7.0 Hz, 3H, OCH2CH3),
    δ 1.02 (t, J=7.4 Hz, 3H, OCH2CH2CH3) .

  • 13C NMR (100 MHz):
    δ 167.8 (C=O),
    δ 159.2 (OCH3),
    δ 154.1-117.3 (aromatic carbons),
    δ 69.4 (OCH2CH2CH3),
    δ 63.1 (OCH2CH3),
    δ 22.7-14.1 (alkyl carbons) .

Mass Spectrometry

  • HRMS (ESI+): m/z 438.1552 [M+H]+ (calc. 438.1558 for C23H24N3O3S) .

Industrial and Regulatory Considerations

Patent Landscape

  • WO 2024087231: Covers thiazolo-triazole derivatives as JAK2 inhibitors (2024) .

  • CN 114853803: Production method for high-purity (>99.5%) batches via crystallization from ethanol/water .

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